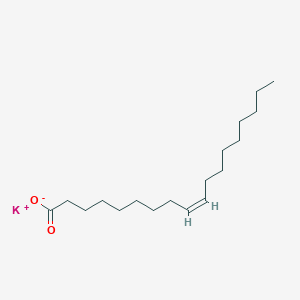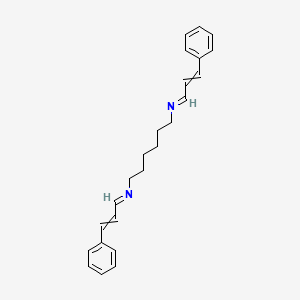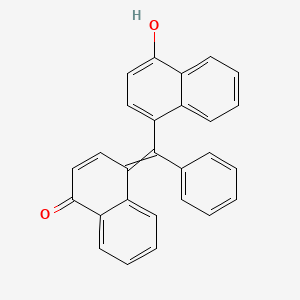
potassium;(Z)-octadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;(Z)-octadec-9-enoate, also known as potassium oleate, is a potassium salt of oleic acid, a monounsaturated fatty acid. This compound is commonly found in soaps and detergents due to its surfactant properties. It is also used in various industrial applications, including as an emulsifying agent and in the production of biodiesel.
準備方法
Synthetic Routes and Reaction Conditions
Potassium;(Z)-octadec-9-enoate can be synthesized through the neutralization of oleic acid with potassium hydroxide. The reaction typically involves dissolving oleic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating. The resulting potassium oleate is then purified by recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar neutralization reactions. The process involves the continuous addition of oleic acid and potassium hydroxide in a reactor, followed by separation and purification steps. The product is then dried and packaged for use in various applications.
化学反応の分析
Types of Reactions
Potassium;(Z)-octadec-9-enoate undergoes several types of chemical reactions, including:
Oxidation: The double bond in the oleate moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bond can be reduced to form stearate, a saturated fatty acid salt.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is commonly employed for the reduction of the double bond.
Substitution: Esterification reactions can be carried out using alcohols in the presence of acid catalysts, while amidation reactions can be performed using amines and coupling agents.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Potassium stearate.
Substitution: Esters, amides.
科学的研究の応用
Potassium;(Z)-octadec-9-enoate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of biodiesel, soaps, and detergents due to its surfactant properties.
作用機序
The mechanism of action of potassium;(Z)-octadec-9-enoate is primarily based on its surfactant properties. The compound reduces the surface tension of water, allowing it to emulsify oils and fats. This property is exploited in various applications, including cleaning and emulsification processes. At the molecular level, potassium oleate interacts with lipid bilayers, disrupting their structure and increasing permeability.
類似化合物との比較
Potassium;(Z)-octadec-9-enoate is similar to other fatty acid salts, such as:
Sodium oleate: Similar surfactant properties but different solubility and reactivity due to the sodium ion.
Potassium stearate: A saturated fatty acid salt with different physical properties and reactivity.
Sodium stearate: Similar to potassium stearate but with sodium as the counterion.
Uniqueness
This compound is unique due to its combination of a monounsaturated fatty acid with a potassium ion, providing specific surfactant properties and reactivity that differ from its sodium counterparts and saturated analogs.
特性
IUPAC Name |
potassium;(Z)-octadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLICVSDCCDDWMD-KVVVOXFISA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














